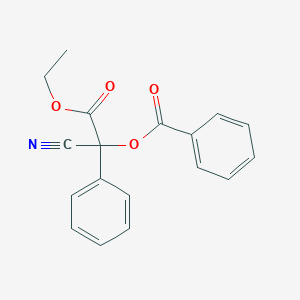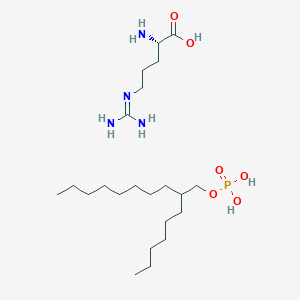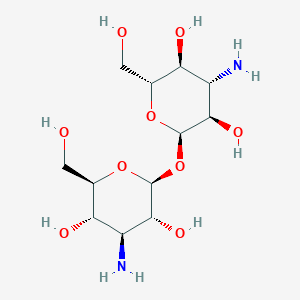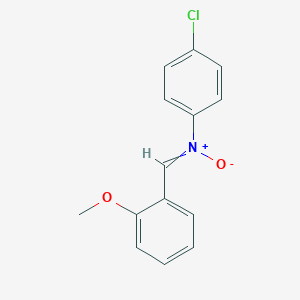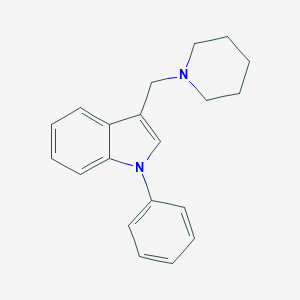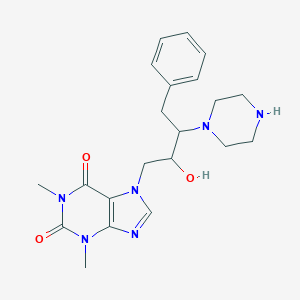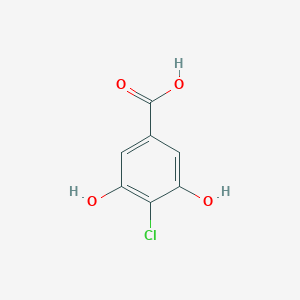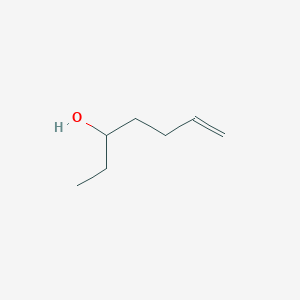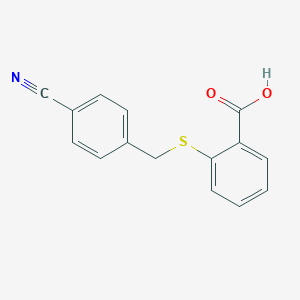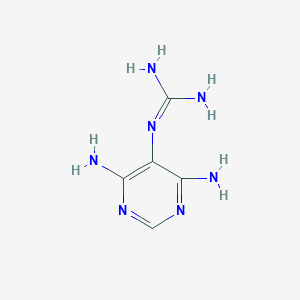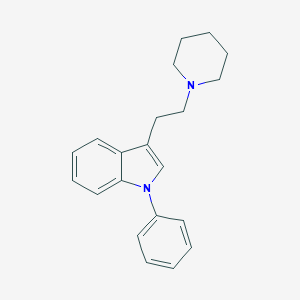
Indole, 1-phenyl-3-(2-piperidinoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 1-phenyl-3-(2-piperidinoethyl)-, commonly known as 1-phenyl-3-(2-piperidinoethyl)indole or AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of chemists at Allen and Hanburys, a British pharmaceutical company. AH-7921 has been used in scientific research to study the opioid receptor system and as a reference compound for developing new analgesic drugs.
Mecanismo De Acción
AH-7921 acts as an agonist at the mu-opioid receptor, producing analgesic effects by binding to and activating the receptor. This activation leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception.
Efectos Bioquímicos Y Fisiológicos
AH-7921 has been shown to produce analgesia in animal models of pain. It has also been shown to produce respiratory depression, similar to other opioids. Additionally, AH-7921 has been shown to produce sedation and hypothermia in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AH-7921 has several advantages as a research tool. It has high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying the receptor's function and pharmacology. Additionally, it has a relatively long half-life, allowing for longer experiments without the need for frequent dosing.
However, there are also limitations to the use of AH-7921 in research. It is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes. Additionally, it has been shown to produce respiratory depression, which can be a safety concern in animal experiments.
Direcciones Futuras
There are several potential future directions for research involving AH-7921. One area of interest is the development of new analgesic drugs based on the structure of AH-7921. Another potential direction is the study of the effects of AH-7921 on other systems in the body, such as the immune system or the endocrine system. Finally, there is potential for the use of AH-7921 in the treatment of opioid addiction, as it has been shown to have low abuse potential in animal models.
Métodos De Síntesis
The synthesis of AH-7921 involves the reaction of 1-phenyl-2-bromoethane with 2-piperidinone in the presence of a palladium catalyst. The resulting intermediate is then reacted with indole in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
AH-7921 has been used in scientific research to study the opioid receptor system, particularly the mu-opioid receptor. It has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying the receptor's function and pharmacology.
Propiedades
Número CAS |
110331-76-5 |
|---|---|
Nombre del producto |
Indole, 1-phenyl-3-(2-piperidinoethyl)- |
Fórmula molecular |
C21H24N2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(2-piperidin-1-ylethyl)indole |
InChI |
InChI=1S/C21H24N2/c1-3-9-19(10-4-1)23-17-18(20-11-5-6-12-21(20)23)13-16-22-14-7-2-8-15-22/h1,3-6,9-12,17H,2,7-8,13-16H2 |
Clave InChI |
MJVHQIOXYTTYSU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC2=CN(C3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canónico |
C1CCN(CC1)CCC2=CN(C3=CC=CC=C32)C4=CC=CC=C4 |
Otros números CAS |
110331-76-5 |
Sinónimos |
1-Phenyl-3-(2-piperidinoethyl)indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



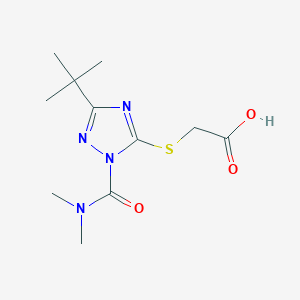
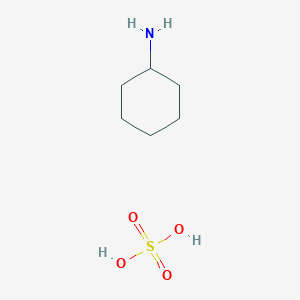
![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
